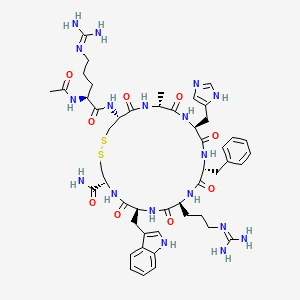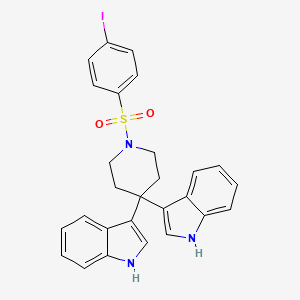
PTK-IN-6a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTK-IN-6a is a novel Potent Multi-target PTK Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis (IPF).
Applications De Recherche Scientifique
Oncogenic Kinase Signalling : PTKs are crucial regulators of intracellular signal-transduction pathways in multicellular organisms. They play a significant role in development and cell communication. The deregulation of PTK signaling due to mutations can lead to malignant transformation. This insight is particularly relevant to understanding the role of PTK-IN-6a in cancer research, as it may influence these pathways (Blume-Jensen & Hunter, 2001).
Tyrosine Kinase Inhibition and Drug Development : The inhibition of PTKs has been identified as a promising approach for drug development, particularly for diseases like cancer, atherosclerosis, and psoriasis. Inhibitors that block PTK activity and the signaling pathways they activate are significant for therapeutic applications, highlighting the potential of compounds like PTK-IN-6a (Levitzki & Gazit, 1995).
PTKs in Cancer Cell Lines : Genetic alterations in PTKs are critical in cancer cell properties. The study of PTKs in various cancer cell lines offers insights into their role in cellular processes like cell differentiation and proliferation, which is vital for understanding how PTK-IN-6a might interact in similar contexts (Ruhe et al., 2007).
PTK6 and Breast Cancer : PTK6, closely related to PTKs targeted by PTK-IN-6a, has been shown to play a role in breast cancer cell proliferation. The study of inhibitors for PTK6 provides a framework for understanding how PTK-IN-6a could be applied in similar cancer research contexts (Shim, Kim, & Lee, 2017).
Non-Receptor PTKs in Cancer : The role of non-receptor PTKs in signal transduction and their involvement in carcinogenesis emphasizes the importance of targeting these kinases in cancer therapy. Understanding their regulation and overexpression in cancer cells can inform the application of PTK-IN-6a in therapeutic strategies (Gocek, Moulas, & Studzinski, 2014).
PTK6 in Prostate Cancer : The study of PTK6 in prostate cancer, where it exhibits altered intracellular localization and promotes tumor cell growth, can provide insights into the potential applications of PTK-IN-6a in similar contexts (Brauer, Zheng, Wang, & Tyner, 2010).
Propriétés
Nom du produit |
PTK-IN-6a |
|---|---|
Formule moléculaire |
C25H26ClN7O3 |
Poids moléculaire |
507.979 |
Nom IUPAC |
N-(3-((5-Chloro-2-((4-(2-morpholinoacetamido)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32) |
Clé InChI |
YULLFCKYQFTWEM-UHFFFAOYSA-N |
SMILES |
C=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(NC(CN4CCOCC4)=O)C=C3)=NC=C2Cl)=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PTK-IN-6a |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)
![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)

